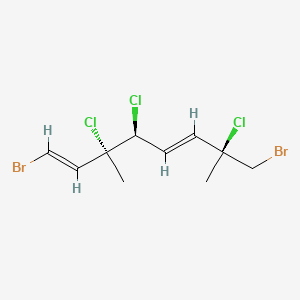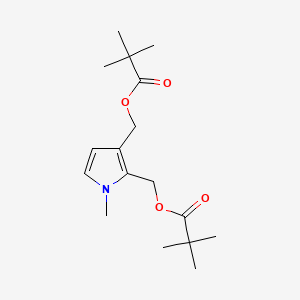
2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole is an organic compound characterized by its unique structure, which includes two trimethylacetoxymethyl groups attached to a 1-methylpyrrole core
Vorbereitungsmethoden
The synthesis of 2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole typically involves the reaction of 1-methylpyrrole with trimethylacetoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylacetoxymethyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trimethylacetoxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes, particularly those involving pyrrole derivatives.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole involves its interaction with molecular targets through its functional groups. The trimethylacetoxymethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include nucleophilic attack on the pyrrole ring or substitution reactions at the trimethylacetoxymethyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,3-Bis(trimethylacetoxymethyl)-1-methylpyrrole include:
2,3-Bis(trimethylsilyl)pyrrole: Similar in structure but with trimethylsilyl groups instead of trimethylacetoxymethyl groups.
2,3-Bis(phenylamino)quinoxaline: Contains a quinoxaline core with phenylamino groups, showing different reactivity and applications.
Trimethylsilyl derivatives: Compounds with trimethylsilyl groups exhibit similar chemical inertness and large molecular volume, making them useful in various applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
68384-91-8 |
|---|---|
Molekularformel |
C17H27NO4 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
[2-(2,2-dimethylpropanoyloxymethyl)-1-methylpyrrol-3-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H27NO4/c1-16(2,3)14(19)21-10-12-8-9-18(7)13(12)11-22-15(20)17(4,5)6/h8-9H,10-11H2,1-7H3 |
InChI-Schlüssel |
SGIYQJGAZFTJEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCC1=C(N(C=C1)C)COC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


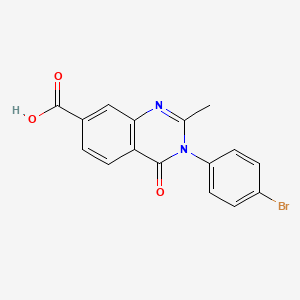
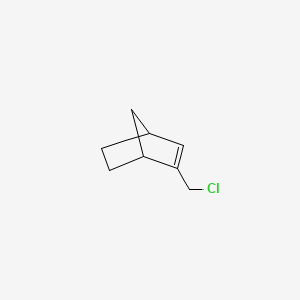
![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
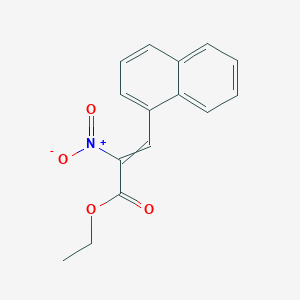
![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)

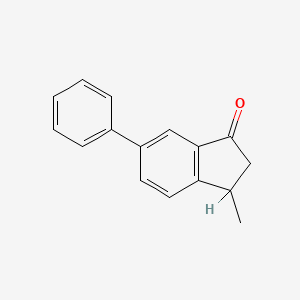
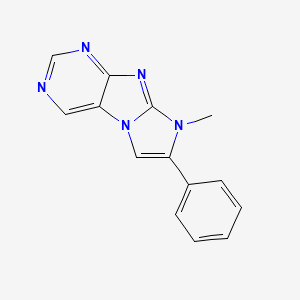
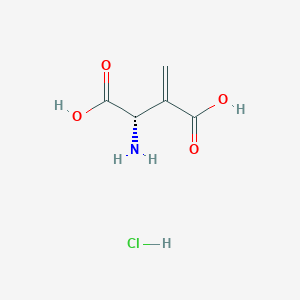


![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)
